2-(5-Chloro-2-methylphenyl)-1,3-oxazole-4-carboxylic acid
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Overview
Description
2-(5-Chloro-2-methylphenyl)-1,3-oxazole-4-carboxylic acid is an organic compound that belongs to the class of oxazole carboxylic acids. This compound is characterized by the presence of a chloro-substituted phenyl ring attached to an oxazole ring, which is further connected to a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2-methylphenyl)-1,3-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-2-methylbenzoyl chloride with glycine in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-2-methylphenyl)-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The chloro group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
2-(5-Chloro-2-methylphenyl)-1,3-oxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-Chloro-2-methylphenyl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The chloro-substituted phenyl ring can enhance the compound’s binding affinity to its targets, leading to various biological effects. The carboxylic acid group can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
2-(5-Chloro-2-methylphenyl)-1,3-thiazole-4-carboxylic acid: Similar structure but contains a sulfur atom in the ring.
2-(5-Chloro-2-methylphenyl)-1,3-imidazole-4-carboxylic acid: Contains an additional nitrogen atom in the ring.
2-(5-Chloro-2-methylphenyl)-1,3-pyrazole-4-carboxylic acid: Contains a different arrangement of nitrogen atoms in the ring.
Uniqueness
The uniqueness of 2-(5-Chloro-2-methylphenyl)-1,3-oxazole-4-carboxylic acid lies in its specific oxazole ring structure, which imparts distinct chemical and biological properties
Biological Activity
2-(5-Chloro-2-methylphenyl)-1,3-oxazole-4-carboxylic acid is a heterocyclic compound recognized for its potential biological activities, attributed to its unique structural features, including an oxazole ring and a chloro-substituted aromatic moiety. This compound has garnered attention in medicinal chemistry for its possible applications in drug development.
- Molecular Formula : C₁₁H₈ClN₁O₃
- Molecular Weight : 239.64 g/mol
- CAS Number : 1546869-01-5
The presence of the chloro and methyl groups enhances the compound's lipophilicity, which is critical for its biological activity and interaction with cellular targets.
Research indicates that this compound may interact with various biological macromolecules, including proteins and nucleic acids. Preliminary studies suggest potential interactions with specific enzymes or receptors that could influence metabolic pathways relevant to therapeutic effects.
Biological Activity
The biological activity of this compound has been explored in various contexts:
Anticancer Activity
A significant focus has been on the anticancer properties of oxazole derivatives. Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines:
Cell Line | IC₅₀ Value (µM) |
---|---|
Human cervical carcinoma (HeLa) | 12.5 |
Colon adenocarcinoma (Caco-2) | 10.3 |
Human lung adenocarcinoma (A549) | 15.7 |
The compound's structural similarity to other oxazole derivatives suggests it may possess similar anticancer properties, warranting further investigation into its efficacy against specific tumor types.
Anti-inflammatory and Antimicrobial Activity
The oxazole ring system is known for its diverse biological activities, including anti-inflammatory and antimicrobial effects. Compounds in this class have exhibited inhibition against cyclooxygenases (COX), which are key enzymes in the inflammatory process. Additionally, some derivatives have shown promising results against bacterial and fungal strains, indicating a potential for developing new antimicrobial agents.
Case Studies
- Study on Structural Analogues : A comparative analysis of various oxazole derivatives revealed that modifications at the 5-position of the oxazole ring significantly influenced their anticancer activity. Substituents like chloro groups were found to enhance potency against certain cancer cell lines .
- In Vivo Studies : Preliminary in vivo studies using animal models have indicated that compounds structurally related to this compound exhibit reduced tumor growth rates when administered alongside conventional chemotherapy agents .
Properties
Molecular Formula |
C11H8ClNO3 |
---|---|
Molecular Weight |
237.64 g/mol |
IUPAC Name |
2-(5-chloro-2-methylphenyl)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H8ClNO3/c1-6-2-3-7(12)4-8(6)10-13-9(5-16-10)11(14)15/h2-5H,1H3,(H,14,15) |
InChI Key |
WSAXRPCJLAYYJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)C2=NC(=CO2)C(=O)O |
Origin of Product |
United States |
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